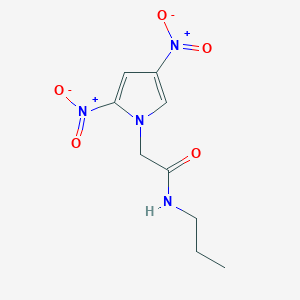
2,4-Dinitro-N-propylpyrrole-1-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-N-propylpyrrole-1-acetamide is an organic compound characterized by the presence of a pyrrole ring substituted with nitro groups at the 2 and 4 positions, and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-N-propylpyrrole-1-acetamide typically involves the nitration of a pyrrole derivative followed by acylation. One common method includes the reaction of 2,4-dinitrochlorobenzene with propylamine under controlled conditions to form the desired product. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potential hazards associated with handling nitro compounds.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-N-propylpyrrole-1-acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
2,4-Dinitro-N-propylpyrrole-1-acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-N-propylpyrrole-1-acetamide involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various molecular targets and pathways. The compound may also interact with enzymes and proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
2,4-Dinitro-1-propylpyrrole: A structurally similar compound with different substituents on the pyrrole ring.
Uniqueness
2,4-Dinitro-N-propylpyrrole-1-acetamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
1435-09-2 |
|---|---|
Molecular Formula |
C9H12N4O5 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-(2,4-dinitropyrrol-1-yl)-N-propylacetamide |
InChI |
InChI=1S/C9H12N4O5/c1-2-3-10-8(14)6-11-5-7(12(15)16)4-9(11)13(17)18/h4-5H,2-3,6H2,1H3,(H,10,14) |
InChI Key |
GPDHEUHFSQPHJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C=C(C=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















